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molecular formula C12H12OS B8543922 3-Isopropyl-benzo[b]thiophene-2-carboxaldehyde

3-Isopropyl-benzo[b]thiophene-2-carboxaldehyde

Cat. No. B8543922
M. Wt: 204.29 g/mol
InChI Key: CQHFCWGKTLQMPZ-UHFFFAOYSA-N
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Patent
US09434711B2

Procedure details

A solution of compound 563-E (1.95 g, 9.5 mmol) in acetone (30 mL) was refluxed for 30 min. A mixture of potassium permanganate (3.02 g, 19.1 mmol) in water (10 mL) was added in portions, and the resultant mixture was refluxed for an additional 30 min. The mixture was cooled to ambient temperature and concentrated in vacuo. A solution of aqueous Na2SO3 (1M, 50 mL) was added followed by sulfuric acid (1M, 50 mL). Two additional portions of Na2SO3 (1M, 20 mL) were added followed by sulfuric acid (1M, 20 mL), which resulted in the disappearance of the dark brown color. The resultant suspension was diluted with H2O, filtered, washed with H2O and dried under vacuo to afford 1.52 g of compound 563-F as a yellow solid. MS: m/z 221.1 (MH+).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5]2[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=2[S:7][C:8]=1[CH:9]=[O:10])([CH3:3])[CH3:2].[Mn]([O-])(=O)(=O)=[O:16].[K+]>CC(C)=O.O>[CH:1]([C:4]1[C:5]2[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=2[S:7][C:8]=1[C:9]([OH:16])=[O:10])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(C)C=1C2=C(SC1C=O)C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.02 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
A solution of aqueous Na2SO3 (1M, 50 mL) was added
ADDITION
Type
ADDITION
Details
Two additional portions of Na2SO3 (1M, 20 mL) were added
CUSTOM
Type
CUSTOM
Details
resulted in the disappearance of the dark brown color
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C2=C(SC1C(=O)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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